molecular formula C27H34N2O6 B13364429 Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate

Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate

Cat. No.: B13364429
M. Wt: 482.6 g/mol
InChI Key: BPUHYJVBDKXZNV-BUHFOSPRSA-N
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Description

Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Di-tert-butyl-4-methoxyphenol
  • 2,6-Di-tert-butyl-4-methylphenol
  • 2,4-Ditert butyl phenol

Uniqueness

Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

methyl 2-[[(E)-3-(2,4-ditert-butyl-5-methoxycarbonyloxyanilino)-3-oxoprop-1-enyl]amino]benzoate

InChI

InChI=1S/C27H34N2O6/c1-26(2,3)18-15-19(27(4,5)6)22(35-25(32)34-8)16-21(18)29-23(30)13-14-28-20-12-10-9-11-17(20)24(31)33-7/h9-16,28H,1-8H3,(H,29,30)/b14-13+

InChI Key

BPUHYJVBDKXZNV-BUHFOSPRSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/NC2=CC=CC=C2C(=O)OC)OC(=O)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C=CNC2=CC=CC=C2C(=O)OC)OC(=O)OC)C(C)(C)C

Origin of Product

United States

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